N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a chromene moiety, and a carboxamide group. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxypropyl group. This intermediate is then reacted with a chromene derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties, making it useful in biological research.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an antimicrobial agent and in the treatment of inflammatory diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other furan derivatives such as:
3-acetyl-2,5-dimethylfuran: Known for its antimicrobial properties and used in similar applications.
1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines: These compounds also exhibit significant biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological and pharmacological properties .
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11-9-14(12(2)24-11)16(21)7-8-20-18(22)15-10-13-5-3-4-6-17(13)25-19(15)23/h3-6,9-10,16,21H,7-8H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQCCRCEMLGGTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC3=CC=CC=C3OC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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